The compound is derived from the class of organic compounds known as 4-benzylpiperidines. These compounds typically contain a benzyl group attached to a piperidine structure, which is a six-membered ring containing one nitrogen atom. The classification of 4-benzylpyrrolidin-3-ol can be summarized as follows:
The synthesis of 4-benzylpyrrolidin-3-ol can be achieved through various methods, typically involving the reduction of corresponding precursors. One common synthetic route involves the following steps:
This method is favored for its efficiency and relatively high yield, making it suitable for both laboratory and industrial applications.
The molecular formula of 4-benzylpyrrolidin-3-ol is , indicating it contains 11 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight is approximately 177.24 g/mol.
The structure can be represented using different notations:
C1CC(NC1)C(C2=CC=CC=C2)=O
YQMXOIAIYXXXEE-NSHDSACASA-N
This structure features a pyrrolidine ring with a hydroxyl group at the 3-position and a benzyl substituent at the 4-position.
4-Benzylpyrrolidin-3-ol can undergo several chemical reactions:
These reactions highlight the versatility of 4-benzylpyrrolidin-3-ol in synthetic organic chemistry.
The mechanism of action for 4-benzylpyrrolidin-3-ol primarily involves its interaction with biological targets, particularly enzymes and receptors. The hydroxyl group can form hydrogen bonds with polar biological molecules, while the benzyl moiety may engage in hydrophobic interactions.
This compound's ability to modulate enzyme activity or receptor binding is crucial for its potential therapeutic applications, although specific pathways may vary based on the context of use.
Some key physical and chemical properties of 4-benzylpyrrolidin-3-ol include:
Property | Value |
---|---|
Molecular Weight | 177.24 g/mol |
Boiling Point | Approximately 115 °C |
Density | 1.07 g/mL at 25 °C |
Flash Point | >230 °F |
Solubility | Soluble in water |
Optical Activity | [α]24/D = 3.7° (c=5 in methanol) |
These properties are essential for understanding the compound's behavior in various environments and applications.
4-Benzylpyrrolidin-3-ol has several potential applications in scientific research and medicinal chemistry:
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—has been a cornerstone of medicinal chemistry for decades. Its integration into pharmaceuticals stems from its presence in natural alkaloids (e.g., nicotine and hygrine) and its versatile physicochemical profile. Notably, >59% of FDA-approved drugs contain nitrogen heterocycles, with pyrrolidine derivatives representing a substantial subset due to their balanced pharmacokinetic properties [4] [6]. For example, drugs like ramipril (antihypertensive), sunitinib (anticancer), and atorvastatin (cholesterol-lowering) leverage the pyrrolidine scaffold to enhance target engagement and metabolic stability [5] [7]. The scaffold’s sp³-hybridization enables efficient exploration of three-dimensional pharmacophore space, facilitating optimized interactions with diverse biological targets such as enzymes, receptors, and ion channels [1] [4].
Table 1: Selected FDA-Approved Drugs Containing Pyrrolidine Scaffolds
Drug Name | Therapeutic Category | Key Target/Mechanism |
---|---|---|
Ramipril | Antihypertensive | ACE inhibitor |
Sunitinib | Anticancer (RCC, GIST) | Tyrosine kinase inhibitor (VEGFR, PDGFR) |
Atorvastatin | Lipid-lowering | HMG-CoA reductase inhibitor |
Clemasine | Antihistaminic | H1 receptor antagonist |
Daridorexant | Insomnia treatment | Orexin receptor antagonist |
Pyrrolidine’s bioactivity is profoundly influenced by stereogenicity and conformational dynamics. The ring possesses up to four chiral centers, enabling the formation of 16 stereoisomers—each with potentially distinct biological profiles [2] [4]. For instance, in kinase inhibitors like pacritinib, the spatial orientation of substituents dictates binding affinity to JAK2, impacting antitumor efficacy [7]. The pseudorotation phenomenon—a low-energy (<5 kcal/mol) ring puckering—allows pyrrolidine to adopt multiple conformers (e.g., envelope or twist forms). This flexibility enhances its ability to adapt to enantioselective protein binding sites, optimizing van der Waals contacts and hydrogen bonding [1] [4].
For 4-benzylpyrrolidin-3-ol, the C3 and C4 stereocenters and the benzyl group’s position critically modulate target interactions:
Table 2: Impact of Stereochemistry on Pyrrolidine Derivative Activity
Compound | Stereochemistry | Biological Activity | Structural Implication |
---|---|---|---|
Telaprevir | (1S,3aR,6aS) | HCV NS3/4A protease inhibition | Optimal fit to protease active site |
4-Benzylpyrrolidin-3-ol (hypothetical) | (3R,4S) | Enhanced kinase inhibition (estimated) | Benzyl group aligns with hydrophobic pocket |
Proline-derived inhibitors | L-configuration | Carbonic anhydrase inhibition | COO⁻ group coordinates catalytic zinc ion |
Pyrrolidine derivatives exhibit distinct advantages over other nitrogen heterocycles due to their three-dimensionality and polarity. Compared to planar scaffolds like pyrrole or pyridine, pyrrolidine’s non-planar ring structure provides greater coverage of spatial vectors, improving binding specificity [2] [4]. Key physicochemical distinctions include:
Table 3: Physicochemical Comparison of Nitrogen Heterocycles
Parameter | Pyrrolidine | Pyrrole | Pyridine | Piperidine |
---|---|---|---|---|
Ring Saturation | Saturated | Unsaturated | Unsaturated | Saturated |
Basicity (pKa of conjugate acid) | 11.3 | 0.4 | 5.2 | 11.1 |
Dipole Moment (D) | 1.41 | 2.93 | 2.26 | 1.17 |
logP | 0.46 | 0.75 | 0.65 | 0.84 |
PSA (Ų) | 16.46 | 13.96 | 12.89 | 12.03 |
Functionally, pyrrolidine’s H-bond donor capacity (1.0 vs. pyrrole’s 0) supports stronger interactions with targets like serine hydrolases or GPCRs [2] [6]. In contrast, pyridine’s aromatic system facilitates π-stacking but offers limited stereochemical diversity. These attributes make pyrrolidine ideal for CNS drugs (e.g., aniracetam) where blood-brain barrier penetration requires balanced lipophilicity and polarity [4] [5]. For 4-benzylpyrrolidin-3-ol, the benzyl group further fine-tunes lipophilicity, while the hydroxy group augments aqueous solubility—showcasing the scaffold’s modularity in drug design [1] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0